

Spectroscopic Validation of 2-Chloro-5-methoxybenzimidazole: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **2-Chloro-5-methoxybenzimidazole** and a structurally related alternative, 2-Mercapto-5-methoxybenzimidazole. The objective is to validate the chemical structure of **2-Chloro-5-methoxybenzimidazole** using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra, which is then compared against the experimentally obtained NMR data for the alternative compound.

Executive Summary

The structural elucidation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a rapid and reliable means to confirm the molecular structure of a compound. This guide focuses on the validation of the structure of **2-Chloro-5-methoxybenzimidazole**. While experimental ^1H and ^{13}C NMR data for this specific compound are not readily available in the public domain, this guide utilizes its available mass spectrometry and infrared spectroscopy data. To provide a comprehensive analytical perspective, a detailed spectroscopic comparison is made with 2-Mercapto-5-methoxybenzimidazole, an analogue for which complete spectral data is accessible. This comparative approach allows for a robust understanding of the expected spectral features of **2-Chloro-5-methoxybenzimidazole**.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for **2-Chloro-5-methoxybenzimidazole** and the experimental data for 2-Mercapto-5-methoxybenzimidazole.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge (m/z) Peaks
2-Chloro-5-methoxybenzimidazole	C ₈ H ₇ ClN ₂ O	182.61[1]	182 (M+), 167, 139[1]
2-Mercapto-5-methoxybenzimidazole	C ₈ H ₈ N ₂ OS	180.23[2]	180 (M+), 181, 165, 147, 137, 119, 91, 63

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key Functional Group Vibrations (cm ⁻¹)
2-Chloro-5-methoxybenzimidazole	Data not explicitly found in search results. Expected peaks: N-H stretching, C=N stretching, C-O stretching, C-Cl stretching.
2-Mercapto-5-methoxybenzimidazole	N-H stretching, C=S stretching, C-O stretching. Spectra available on SpectraBase and PubChem.[2][3]

Table 3: ¹H NMR Spectroscopy Data (Predicted vs. Experimental in DMSO-d₆)

Compound	Chemical Shift (δ , ppm) and Multiplicity
2-Chloro-5-methoxybenzimidazole (Predicted)	Aromatic protons (3H, m), -OCH ₃ (3H, s), N-H (1H, br s)
2-Mercapto-5-methoxybenzimidazole (Experimental)	Aromatic protons, -OCH ₃ , N-H, S-H. Spectra available on SpectraBase and PubChem. [2] [3]

Table 4: ^{13}C NMR Spectroscopy Data (Predicted vs. Experimental in DMSO-d₆)

Compound	Chemical Shift (δ , ppm)
2-Chloro-5-methoxybenzimidazole (Predicted)	Aromatic carbons, C=N, -OCH ₃
2-Mercapto-5-methoxybenzimidazole (Experimental)	Aromatic carbons, C=S, -OCH ₃ . Spectrum available on ChemicalBook. [4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

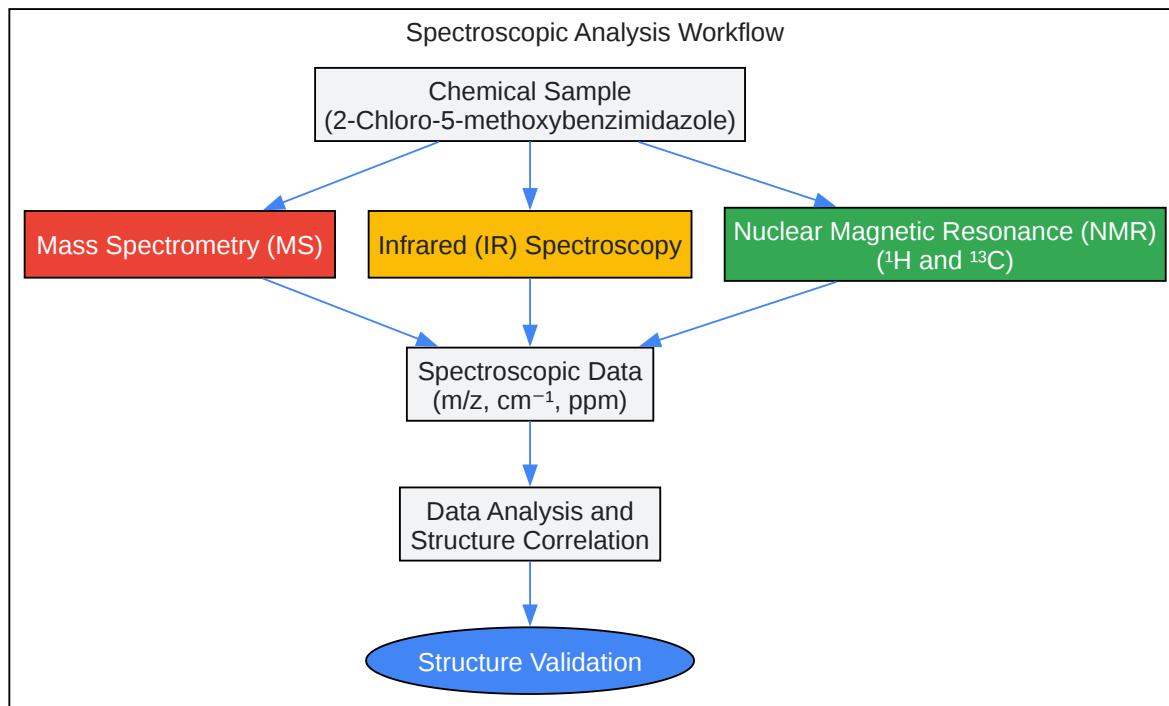
Fourier-transform infrared (FTIR) spectra are obtained using an FTIR spectrometer. For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

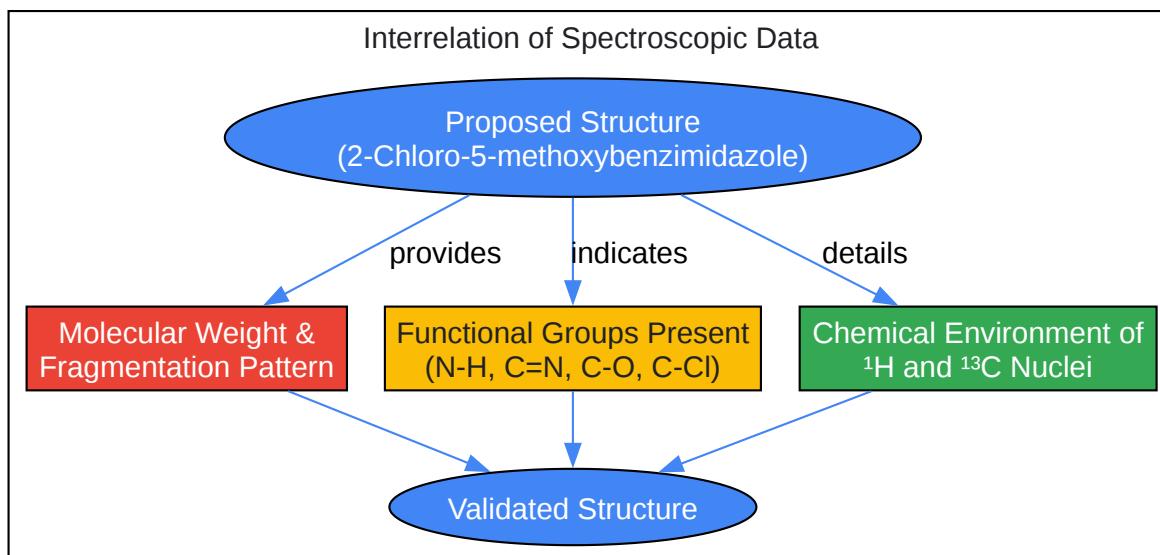
Visualizing the Workflow

The following diagrams illustrate the logical workflow for spectroscopic structure validation and the relationship between the different spectroscopic methods.



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Caption: Workflow for Spectroscopic Structure Validation.



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Caption: Relationship between Structure and Spectroscopic Data.

Conclusion

The validation of **2-Chloro-5-methoxybenzimidazole**'s structure is supported by its mass spectrometry data, which confirms its molecular weight. While experimental NMR data is not readily available, a comparative analysis with the structurally similar 2-Mercapto-5-methoxybenzimidazole provides a strong basis for predicting its NMR spectral characteristics. The combination of available experimental data and predictive analysis, alongside established spectroscopic principles, provides a high degree of confidence in the assigned structure of **2-Chloro-5-methoxybenzimidazole**. For unequivocal structure confirmation, obtaining experimental ¹H and ¹³C NMR spectra remains the recommended final step.

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